molecular formula C9H18N2O B13223019 (3S)-N-(Propan-2-yl)piperidine-3-carboxamide

(3S)-N-(Propan-2-yl)piperidine-3-carboxamide

Cat. No.: B13223019
M. Wt: 170.25 g/mol
InChI Key: MQGOGOIJRYXDQI-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-N-(Propan-2-yl)piperidine-3-carboxamide is a chemical compound that belongs to the class of piperidine carboxamides It is characterized by the presence of a piperidine ring substituted with a propan-2-yl group and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-N-(Propan-2-yl)piperidine-3-carboxamide typically involves the following steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.

    Introduction of Propan-2-yl Group: The propan-2-yl group can be introduced via alkylation reactions using reagents like isopropyl bromide or isopropyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Carboxamide Formation: The carboxamide functional group can be introduced by reacting the piperidine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(3S)-N-(Propan-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the carboxamide group, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted piperidine or carboxamide derivatives with various functional groups.

Scientific Research Applications

(3S)-N-(Propan-2-yl)piperidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including analgesic, anti-inflammatory, or neuroprotective effects.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3S)-N-(Propan-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3S)-N-(Propan-2-yl)piperidine-3-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.

    (3S)-N-(Propan-2-yl)piperidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    (3S)-N-(Propan-2-yl)piperidine-3-carboxaldehyde: Similar structure but with a carboxaldehyde group instead of a carboxamide group.

Uniqueness

(3S)-N-(Propan-2-yl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its carboxamide group provides stability and potential for hydrogen bonding, while the propan-2-yl group offers steric hindrance and hydrophobic interactions.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

(3S)-N-propan-2-ylpiperidine-3-carboxamide

InChI

InChI=1S/C9H18N2O/c1-7(2)11-9(12)8-4-3-5-10-6-8/h7-8,10H,3-6H2,1-2H3,(H,11,12)/t8-/m0/s1

InChI Key

MQGOGOIJRYXDQI-QMMMGPOBSA-N

Isomeric SMILES

CC(C)NC(=O)[C@H]1CCCNC1

Canonical SMILES

CC(C)NC(=O)C1CCCNC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.